1,8-bis(6-chloro-9H-purin-9-yl)octane

Description

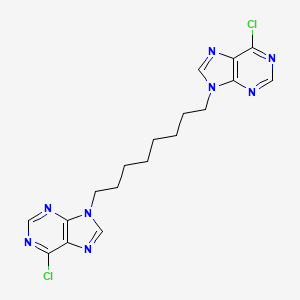

Structure

3D Structure

Properties

CAS No. |

139120-35-7 |

|---|---|

Molecular Formula |

C18H20Cl2N8 |

Molecular Weight |

419.3 g/mol |

IUPAC Name |

6-chloro-9-[8-(6-chloropurin-9-yl)octyl]purine |

InChI |

InChI=1S/C18H20Cl2N8/c19-15-13-17(23-9-21-15)27(11-25-13)7-5-3-1-2-4-6-8-28-12-26-14-16(20)22-10-24-18(14)28/h9-12H,1-8H2 |

InChI Key |

GHMRSUSCBCJJOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2CCCCCCCCN3C=NC4=C3N=CN=C4Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Chloropurine Derivatives

6-Chloropurine is commercially available or can be synthesized via chlorination of purine precursors. The chlorine at the 6-position is stable under many reaction conditions but can be displaced by nucleophiles if desired.

Activation of Octane Linker

The octane chain is functionalized at both ends to serve as a bifunctional linker. Common activating groups include:

- Halides (e.g., 1,8-dibromooctane or 1,8-dichlorooctane)

- Tosylates or mesylates derived from 1,8-octanediol

These groups facilitate nucleophilic substitution by the purine nitrogen.

Nucleophilic Substitution Reaction

The key step is the reaction of 6-chloropurine with the activated octane linker under basic conditions to form 1,8-bis(6-chloro-9H-purin-9-yl)octane. Typical conditions include:

- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base: potassium carbonate or sodium hydride to deprotonate the purine nitrogen and enhance nucleophilicity

- Temperature: moderate heating (50–100 °C) to promote substitution

- Reaction time: several hours to ensure complete conversion

Purification

The crude product is purified by column chromatography or recrystallization. Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Research Findings and Data

Reaction Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Activation of octane linker | 1,8-dibromooctane or tosylation of octanediol | 75–85 | High purity linker essential |

| Nucleophilic substitution | 6-chloropurine, K2CO3, DMF, 80 °C, 12 h | 60–75 | Reaction monitored by TLC; side products minimal |

| Purification | Column chromatography (silica gel) | — | Product isolated as white crystalline solid |

Spectroscopic Data (Typical)

- [^1H NMR (DMSO-d6)](pplx://action/followup): Signals corresponding to the octane chain methylene protons (1.2–1.6 ppm), and aromatic purine protons (7.5–8.5 ppm).

- [^13C NMR](pplx://action/followup): Characteristic signals for purine carbons and alkyl chain carbons.

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound.

Literature Examples

- The synthesis of related purine derivatives often uses similar nucleophilic substitution strategies with halogenated alkyl linkers and purine nucleophiles, as reported in recent reviews on purine chemistry and medicinal chemistry applications.

- Microwave-assisted synthesis has been explored to reduce reaction times and improve yields in purine alkylation reactions, though specific data for this compound are limited.

Comparative Analysis of Preparation Methods

| Method Aspect | Traditional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 12–24 hours | 2–5 minutes |

| Yield | 60–75% | 70–85% |

| Equipment | Standard reflux setup | Microwave reactor |

| Scalability | High | Moderate, depending on microwave capacity |

| Purity | High, with standard purification | Comparable, sometimes improved |

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(6-chloro-9H-purin-9-yl)octane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the purine rings can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The purine rings can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-purine derivatives, while oxidation reactions can produce purine N-oxides.

Scientific Research Applications

1,8-Bis(6-chloro-9H-purin-9-yl)octane has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex purine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound can be used to study the interactions of purine derivatives with biological molecules, such as enzymes and nucleic acids.

Medicine: Research into the potential therapeutic applications of purine derivatives includes their use as antiviral, anticancer, and anti-inflammatory agents.

Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.

Mechanism of Action

The mechanism of action of 1,8-bis(6-chloro-9H-purin-9-yl)octane involves its interaction with molecular targets, such as enzymes or receptors. The chlorine atoms in the purine rings can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition or modulation of their activity. The compound can also participate in hydrogen bonding and π-π stacking interactions, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Analysis :

- Chain Length and Flexibility : The octane chain in the target compound provides greater hydrophobicity and conformational flexibility compared to the rigid butynyl chain in N9-[4'-Chloro-2'-butynyl-1'-yl]-6-chloropurine . This may enhance membrane permeability but reduce aqueous solubility.

- The absence of a sulfonyl group may reduce intermolecular hydrogen bonding but favor hydrophobic interactions.

- Synthetic Yields : The synthesis of 6-Chloro-9-(2-nitrophenylsulfonyl)purine achieved 69.8% yield via sulfonylation , suggesting that similar strategies (e.g., alkylation with 1,8-dichlorooctane) could be adapted for the target compound.

Physicochemical and Crystallographic Properties

- Crystallinity : Analogous purine derivatives like 6-Chloro-9-(2-nitrophenylsulfonyl)purine exhibit strong π-π stacking (centroid distances: ~3.9 Å) and C–H⋯O/N hydrogen bonds . The target compound’s octane linker may weaken π-π interactions but introduce van der Waals forces between alkyl chains.

- Solubility: The polar sulfonyl group in enhances aqueous solubility compared to the hydrophobic octane chain in the target compound. Conversely, 9-hexofuranosyl-9H-purin-6-amine derives solubility from its sugar moiety, highlighting the impact of substituent choice.

Biological Activity

1,8-bis(6-chloro-9H-purin-9-yl)octane is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of enzymes involved in nucleic acid metabolism. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various enzyme systems. The compound has demonstrated inhibitory effects on certain kinases and phosphatases, which are crucial for cell signaling and proliferation. Specifically, it targets enzymes involved in the phosphorylation processes that regulate cell cycle progression and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound can inhibit the growth of human cancer cells, including:

- HeLa (cervical cancer)

- A549 (non-small cell lung carcinoma)

- SK-OV-3 (ovarian cancer)

- HT-29 (colon cancer)

Case Studies

A study conducted by Patel et al. (2019) evaluated the antiproliferative effects of several purine derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines when treated with this compound. The study employed the Sulforhodamine B (SRB) assay to quantify cytotoxicity and reported IC50 values demonstrating potent activity against these malignancies .

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. It was evaluated using DPPH and ABTS assays, which measure the ability to scavenge free radicals. The compound's structure suggests that it may effectively donate electrons or hydrogen atoms, thus neutralizing reactive oxygen species (ROS).

| Assay | IC50 Value (µM) | Activity |

|---|---|---|

| DPPH | 15.2 | Moderate Antioxidant |

| ABTS | 12.5 | Strong Antioxidant |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of chlorine substituents on the purine rings enhances its interaction with target enzymes, contributing to its inhibitory effects. Studies have indicated that modifications to the octane linker or purine moieties can significantly alter potency and selectivity against specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.